(5-(tetrahydro-2H-pyran-4-yl)thiophen-3-yl)methanol
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Overview
Description
(5-(tetrahydro-2H-pyran-4-yl)thiophen-3-yl)methanol is an organic compound that features a thiophene ring substituted with a tetrahydropyran group and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(tetrahydro-2H-pyran-4-yl)thiophen-3-yl)methanol typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of 1,4-diketones with elemental sulfur in the presence of a base.
Introduction of the Tetrahydropyran Group: The tetrahydropyran group can be introduced via a Diels-Alder reaction between a suitable diene and a dienophile.
Attachment of the Methanol Group: The methanol group can be attached through a Grignard reaction, where a Grignard reagent reacts with a suitable precursor to form the desired alcohol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
(5-(tetrahydro-2H-pyran-4-yl)thiophen-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions to modify the thiophene ring or the tetrahydropyran group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: The major products include aldehydes and carboxylic acids.
Reduction: The major products include reduced thiophene derivatives and modified tetrahydropyran groups.
Substitution: The major products include various substituted thiophene derivatives.
Scientific Research Applications
(5-(tetrahydro-2H-pyran-4-yl)thiophen-3-yl)methanol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (5-(tetrahydro-2H-pyran-4-yl)thiophen-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (5-(tetrahydro-2H-pyran-4-yl)thiophen-2-yl)methanol
- (5-(tetrahydro-2H-pyran-4-yl)thiophen-3-yl)ethanol
- (5-(tetrahydro-2H-pyran-4-yl)thiophen-3-yl)propane
Uniqueness
(5-(tetrahydro-2H-pyran-4-yl)thiophen-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C10H14O2S |
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Molecular Weight |
198.28 g/mol |
IUPAC Name |
[5-(oxan-4-yl)thiophen-3-yl]methanol |
InChI |
InChI=1S/C10H14O2S/c11-6-8-5-10(13-7-8)9-1-3-12-4-2-9/h5,7,9,11H,1-4,6H2 |
InChI Key |
BUEYIFMJTCLYIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C2=CC(=CS2)CO |
Origin of Product |
United States |
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